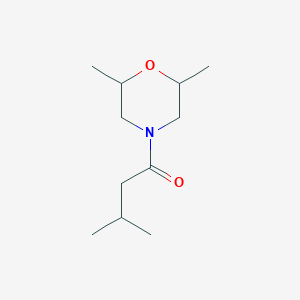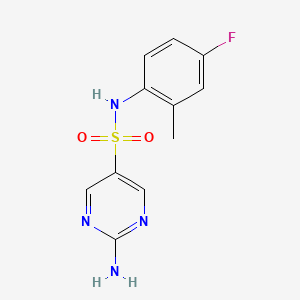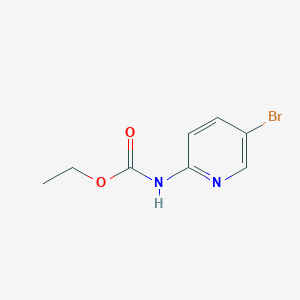
2-methyl-N-pyridin-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-pyridin-2-ylbutanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of amides and is commonly referred to as MABP.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 2-methyl-N-pyridin-2-ylbutanamide have been explored in various scientific studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, it has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-pyridin-2-ylbutanamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to activate certain signaling pathways that promote cell survival and growth.
Biochemical and Physiological Effects:
2-methyl-N-pyridin-2-ylbutanamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce cell cycle arrest and apoptosis in tumor cells. In addition, it has been reported to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-pyridin-2-ylbutanamide in lab experiments is that it has been shown to have low toxicity and is well-tolerated in animals. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for further research on 2-methyl-N-pyridin-2-ylbutanamide. One direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to optimize its anti-inflammatory and anti-tumor properties by exploring its mechanism of action in more detail. Additionally, further studies are needed to determine its potential use in treating diabetes and other metabolic disorders.
Conclusion:
In conclusion, 2-methyl-N-pyridin-2-ylbutanamide is a promising chemical compound that has potential therapeutic applications. Its synthesis method is reliable, and its scientific research applications have been explored in various studies. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. Further research is needed to optimize its therapeutic potential and explore its potential use in treating neurodegenerative diseases and metabolic disorders.
Métodos De Síntesis
The synthesis of 2-methyl-N-pyridin-2-ylbutanamide involves the reaction of 2-methylpyridine with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been reported in various research papers and is considered reliable for the synthesis of MABP.
Propiedades
IUPAC Name |
2-methyl-N-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-8(2)10(13)12-9-6-4-5-7-11-9/h4-8H,3H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZKWRHJMMMXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(pyridin-2-YL)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)



![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)
![N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7561340.png)
![6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)

![5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561366.png)